Thiobis(acetohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiobis(acetohydrazide) can be synthesized through the reaction of thioglycolic acid with hydrazine hydrate. The reaction typically involves the following steps:
Reaction of Thioglycolic Acid with Hydrazine Hydrate: Thioglycolic acid is reacted with hydrazine hydrate in a suitable solvent, such as methanol, under reflux conditions. This reaction forms the intermediate thiobis(acetic acid hydrazide).
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure thiobis(acetohydrazide).
Industrial Production Methods
Industrial production of thiobis(acetohydrazide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiobis(acetohydrazide) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiobis(acetohydrazide) derivatives depending on the electrophile used.
Scientific Research Applications
Thiobis(acetohydrazide) has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of thiobis(acetohydrazide) involves its interaction with molecular targets through its functional groups. The hydrazide groups can form hydrogen bonds and coordinate with metal ions, while the sulfur atom can participate in redox reactions. These interactions enable thiobis(acetohydrazide) to modulate various biological pathways and exhibit its effects.
Comparison with Similar Compounds
Similar Compounds
- **Thi
Properties
CAS No. |
5447-21-2 |
---|---|
Molecular Formula |
C4H10N4O2S |
Molecular Weight |
178.22 g/mol |
IUPAC Name |
2-(2-hydrazinyl-2-oxoethyl)sulfanylacetohydrazide |
InChI |
InChI=1S/C4H10N4O2S/c5-7-3(9)1-11-2-4(10)8-6/h1-2,5-6H2,(H,7,9)(H,8,10) |
InChI Key |
CYCRXXDVTXKJSD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NN)SCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.